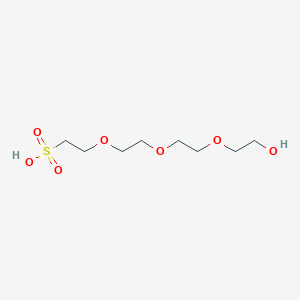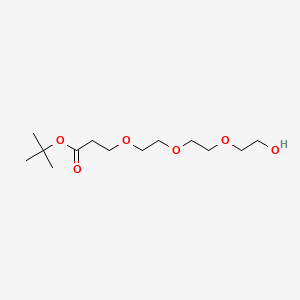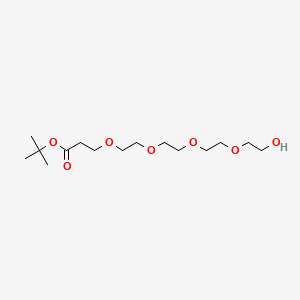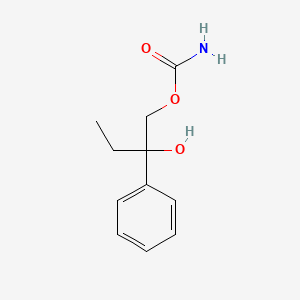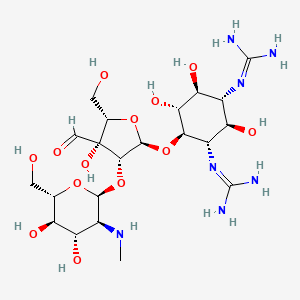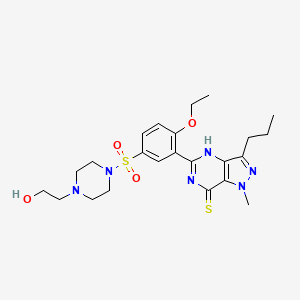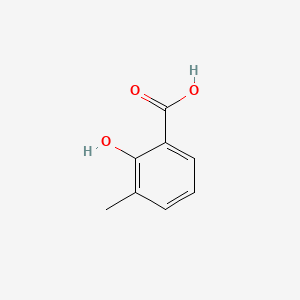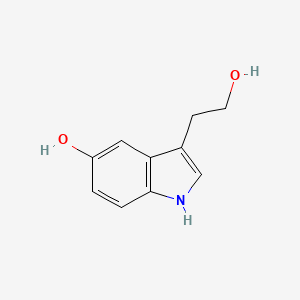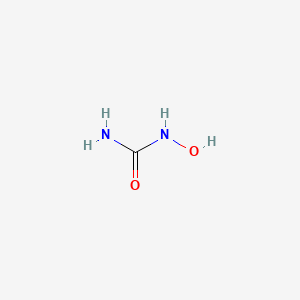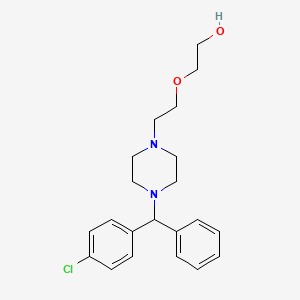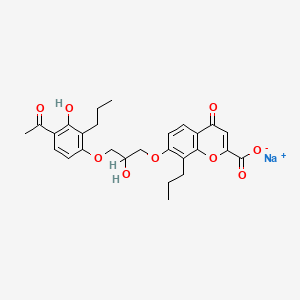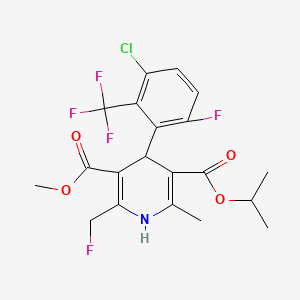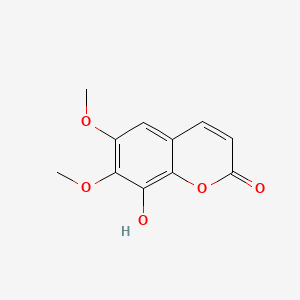
Fraxidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its role in modulating biological pathways, including antioxidant and anti-inflammatory pathways.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mécanisme D'action
Target of Action
Fraxidin, a natural coumarin compound, primarily targets human umbilical vein endothelial cells (HUVECs) and has shown to have a protective effect against cytotoxicity induced by H2O2 . It also interacts with the principal human metabolizing enzyme, cytochrome P450 3A4 (CYP3A4) .
Mode of Action
Fraxidin exhibits a free radical scavenging effect at high concentrations (0.5 mM), providing a cell protective effect against H2O2-mediated oxidative stress . It helps recover the viability of HUVECs damaged by H2O2 treatment and reduces lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment .
Biochemical Pathways
Fraxidin affects the biochemical pathways related to oxidative stress. It upregulates anti-apoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This modulation of gene expression contributes to its protective effects against oxidative stress.
Result of Action
The molecular and cellular effects of Fraxidin’s action include the recovery of cell viability, reduction of lipid peroxidation, and decrease in the internal reactive oxygen species level elevated by H2O2 treatment . It also upregulates certain genes, contributing to its protective effects against oxidative stress .
Action Environment
The action, efficacy, and stability of Fraxidin can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the protective effects of Fraxidin . .
Analyse Biochimique
Biochemical Properties
Fraxidin interacts with various biomolecules in biochemical reactions. It has been shown to exhibit protective effects against cytotoxicity induced by H2O2 in human umbilical vein endothelial cells (HUVECs) . This suggests that Fraxidin may interact with enzymes and proteins involved in oxidative stress responses.
Cellular Effects
Fraxidin has been observed to have significant effects on cellular processes. It has been found to recover the viability of HUVECs damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment . This indicates that Fraxidin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Fraxidin exerts its effects through various mechanisms. It has been found to upregulate antiapoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This suggests that Fraxidin may interact with these biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
Given its observed cellular protective activity and antioxidative effect , it can be hypothesized that Fraxidin may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its observed cellular protective activity , it is possible that Fraxidin may exhibit threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
It is known that Fraxidin shows its antioxidative effect through inhibition of the cyclo AMP phosphodiesterase enzyme . This suggests that Fraxidin may interact with this enzyme and potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its observed cellular protective activity , it is possible that Fraxidin may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
Given its observed cellular protective activity , it is possible that Fraxidin may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La fraxidine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la méthylation de la fraxétine (7,8-dihydroxy-6-méthoxycoumarine) en utilisant l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant comme l'acétone sous reflux .
Méthodes de production industrielle : La production industrielle de la this compound implique souvent l'extraction à partir de sources végétales suivie d'une purification. Des techniques telles que l'extraction par micro-ondes, les méthodes mécanochimiques et l'extraction assistée par ultrasons sont utilisées pour isoler la this compound des matières végétales. Ces méthodes sont avantageuses en raison de leur efficacité et de leur impact environnemental réduit .
Analyse Des Réactions Chimiques
Types de réactions : La fraxidine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former la fraxétine.
Réduction : La réduction de la this compound peut donner la dihydrothis compound.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et méthoxy.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en conditions acides ou basiques.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone est une méthode courante.
Substitution : Des réactifs comme l'iodure de méthyle ou le bromure d'éthyle en présence d'une base sont utilisés pour les réactions de méthylation ou d'éthylation.
Produits majeurs :
Oxydation : Fraxétine.
Réduction : Dihydrothis compound.
Substitution : Dérivés méthylés ou éthylés de la this compound.
4. Applications de la recherche scientifique
Chimie : Utilisée comme précurseur dans la synthèse d'autres dérivés de la coumarine.
Biologie : Étudiée pour son rôle dans la modulation des voies biologiques, notamment les voies antioxydantes et anti-inflammatoires.
Médecine : Étudiée pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, les maladies cardiovasculaires et les maladies neurodégénératives.
Industrie : Utilisée dans le développement d'antioxydants naturels et de conservateurs pour les produits alimentaires et cosmétiques
5. Mécanisme d'action
La this compound exerce ses effets par plusieurs mécanismes :
Activité antioxydante : La this compound piège les radicaux libres et stimule les enzymes antioxydantes, protégeant ainsi les cellules du stress oxydatif.
Activité anti-inflammatoire : Elle inhibe l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et réduit la production de cytokines pro-inflammatoires.
Activité anticancéreuse : La this compound induit l'apoptose dans les cellules cancéreuses en modulant des voies telles que la voie apoptotique mitochondriale et en inhibant la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
La fraxidine est structurellement liée à d'autres dérivés de la coumarine tels que la fraxétine, l'esculétine et la scopoletine. Comparée à ces composés, la this compound possède des propriétés uniques dues à la présence de groupes hydroxyle et méthoxy, qui contribuent à ses activités biologiques distinctes.
Composés similaires :
Fraxétine : 7,8-dihydroxy-6-méthoxycoumarine.
Esculétine : 6,7-dihydroxycoumarine.
Scopoletine : 7-hydroxy-6-méthoxycoumarine.
La combinaison unique de groupes fonctionnels de la this compound en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
8-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBKOHHLAWWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200499 | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-21-3 | |
| Record name | Fraxidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)
